Cas no 4380-68-1 (2,4,6-TRIMETHYL-BENZAMIDE)

2,4,6-TRIMETHYL-BENZAMIDE 化学的及び物理的性質

名前と識別子

-

- 2,4,6-TRIMETHYL-BENZAMIDE

- 2,4,6-trimethylbenzamide

- 2,4,6-trimethylbenzenamide

- 2,4,6-Trimethyl-benzoesaeure-amid

- 2,4,6-trimethyl-benzoic acid amide

- 2.4.6-Trimethyl-benzamid

- trimetylbenzamide

- QQAUZRKAWHZNCH-UHFFFAOYSA-N

- DTXSID00289272

- AC-18689

- AKOS009139329

- NSC60056

- 2.4.6-Trimethylbenzamid

- SCHEMBL580023

- NSC-60056

- MFCD00025479

- 4380-68-1

-

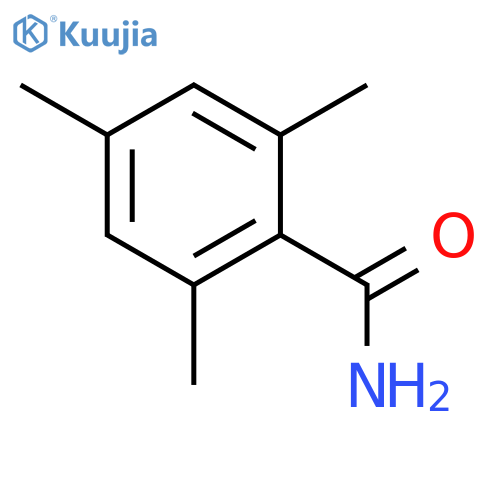

- インチ: InChI=1S/C10H13NO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H2,11,12)

- InChIKey: QQAUZRKAWHZNCH-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(C)=C(C(N)=O)C(C)=C1

計算された属性

- せいみつぶんしりょう: 163.10000

- どういたいしつりょう: 163.099714

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.039

- ふってん: 231°C at 760 mmHg

- フラッシュポイント: 93.5°C

- 屈折率: 1.545

- PSA: 43.09000

- LogP: 2.41100

2,4,6-TRIMETHYL-BENZAMIDE セキュリティ情報

2,4,6-TRIMETHYL-BENZAMIDE 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2,4,6-TRIMETHYL-BENZAMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1238451-1g |

2,4,6-TRIMETHYL-BENZAMIDE |

4380-68-1 | Tech | 1g |

$260 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1238451-1g |

2,4,6-TRIMETHYL-BENZAMIDE |

4380-68-1 | Tech | 1g |

$265 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1238451-250mg |

2,4,6-TRIMETHYL-BENZAMIDE |

4380-68-1 | Tech | 250mg |

$225 | 2025-02-27 | |

| 1PlusChem | 1P00DF2R-250mg |

2,4,6-TRIMETHYL-BENZAMIDE |

4380-68-1 | Tech | 250mg |

$132.00 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1238451-1g |

2,4,6-TRIMETHYL-BENZAMIDE |

4380-68-1 | Tech | 1g |

$265 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1238451-5g |

2,4,6-TRIMETHYL-BENZAMIDE |

4380-68-1 | Tech | 5g |

$460 | 2024-06-06 | |

| A2B Chem LLC | AG25267-1g |

2,4,6-TRIMETHYL-BENZAMIDE |

4380-68-1 | Tech | 1g |

$163.00 | 2024-04-20 | |

| A2B Chem LLC | AG25267-5g |

2,4,6-TRIMETHYL-BENZAMIDE |

4380-68-1 | Tech | 5g |

$324.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1238451-5g |

2,4,6-TRIMETHYL-BENZAMIDE |

4380-68-1 | Tech | 5g |

$480 | 2025-02-27 | |

| A2B Chem LLC | AG25267-250mg |

2,4,6-TRIMETHYL-BENZAMIDE |

4380-68-1 | Tech | 250mg |

$132.00 | 2024-04-20 |

2,4,6-TRIMETHYL-BENZAMIDE 関連文献

-

1. Atroposelectivity in the electrophilic substitution reactions of laterally lithiated and silylated tertiary amidesJonathan Clayden,Jennifer H. Pink,Neil Westlund,Christopher S. Frampton J. Chem. Soc. Perkin Trans. 1 2002 901

-

3. XVIII.—Diortho-substituted benzoic acids. Part III. Hydrolysis of substituted benzamidesJohn J. Sudborough,Percy G. Jackson,Lorenzo L. Lloyd J. Chem. Soc. Trans. 1897 71 229

-

4. Kinetic comparison of the relative susceptibility to steric hindrance of an intra- and an inter-molecular cleavage of the ester bond in a series of 2- and 4-carbamoylphenyl esters of 2,4,6-trialkylated benzoic acidsPeter L. Russell,Richard M. Topping J. Chem. Soc. Perkin Trans. 2 1975 1062

-

5. Asymmetric synthesis of enantiomerically enriched atropisomeric amides by desymmetrisation of N,N-dialkylmesitamidesJonathan Clayden,Paul Johnson,Jennifer H. Pink J. Chem. Soc. Perkin Trans. 1 2001 371

-

Long-Jin Zhong,Gui-Fen Lv,Xuan-Hui Ouyang,Yang Li,Jin-Heng Li Org. Chem. Front. 2022 9 4309

-

7. Proceedings of the Chemical Society, Vol. 13, No. 174

-

Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615

-

Zhe Wang,Akira Matsumoto,Keiji Maruoka Chem. Sci. 2020 11 12323

-

10. Imines, enamines and oximesJoseph P. Adams J. Chem. Soc. Perkin Trans. 1 2000 125

2,4,6-TRIMETHYL-BENZAMIDEに関する追加情報

2,4,6-Trimethylbenzamide (CAS No. 4380-68-1): A Comprehensive Overview

2,4,6-Trimethylbenzamide, also known by its CAS registry number 4380-68-1, is a versatile organic compound with significant applications in various industries. This compound is a derivative of benzamide, characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 6. Its molecular formula is C9H13NO, and it has a molecular weight of 155.2 g/mol. The compound exists as a white crystalline solid with a melting point of approximately 77°C and is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane.

The synthesis of 2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with ammonia or an amide source in the presence of appropriate catalysts. This process is well-documented in organic chemistry literature and is often optimized for industrial-scale production. The compound's structure makes it highly stable under normal conditions, contributing to its wide range of applications.

In recent years, 2,4,6-trimethylbenzamide has gained attention due to its role in the pharmaceutical industry. Researchers have explored its potential as an intermediate in drug synthesis, particularly in the development of bioactive compounds. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties. These findings suggest that 2,4,6-trimethylbenzamide could serve as a valuable building block for developing new therapeutic agents.

Beyond pharmaceuticals, 2,4,6-trimethylbenzamide finds application in the agrochemical sector. It has been investigated as a component in herbicides and fungicides due to its ability to enhance the stability and efficacy of these formulations. Recent advancements in green chemistry have also highlighted its potential as an eco-friendly alternative to traditional chemical additives.

The electronic properties of 2,4,6-trimethylbenzamide make it an interesting candidate for use in materials science. Researchers have explored its application in the development of advanced polymers and composites. For example, studies have demonstrated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. These properties are particularly relevant for applications in aerospace and automotive industries.

In terms of safety considerations, 2,4,6-trimethylbenzamide is generally considered non-toxic under normal handling conditions. However, like many organic compounds, it should be handled with care to avoid prolonged exposure or inhalation. Proper personal protective equipment (PPE) should be used during synthesis and handling to ensure workplace safety.

The increasing demand for sustainable chemical solutions has prompted further research into the synthesis and application of 2,4,6-trimethylbenzamide. Recent studies have focused on developing environmentally friendly synthesis routes using renewable feedstocks and catalytic processes. These efforts align with global initiatives aimed at reducing carbon footprints and promoting circular economy principles.

In conclusion, 2,4,6-trimethylbenzamide (CAS No. 4380-68-1) stands out as a multifaceted compound with diverse applications across various industries. Its unique chemical properties make it an invaluable tool for researchers and manufacturers alike. As advancements in synthetic chemistry continue to unfold,

4380-68-1 (2,4,6-TRIMETHYL-BENZAMIDE) 関連製品

- 527-85-5(2-methylbenzamide)

- 88-96-0(benzene-1,2-dicarboxamide)

- 63056-17-7(2-(Aminomethyl)benzamide)

- 55321-98-7(2,6-dimethylbenzamide)

- 5580-34-7(2,3-Dimethylbenzamide)

- 5580-33-6(3,4-Dimethylbenzamide)

- 87963-75-5(2-formylbenzamide)

- 477856-07-8(3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone)

- 1248805-62-0(2-(2-Methylphenyl)pyrimidin-4-amine)

- 530080-21-8(1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole)